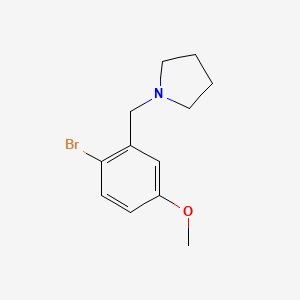

1-(2-Bromo-5-methoxybenzyl)pyrrolidine

描述

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidine. This name systematically describes the molecule's structure, identifying the pyrrolidine ring as the parent structure with a substituted benzyl group attached to the nitrogen atom. In chemical classification systems, this compound belongs to the family of substituted pyrrolidines, which are cyclic secondary amines. More specifically, it falls under the category of benzylpyrrolidines, characterized by a benzyl group attached to a pyrrolidine nitrogen.

The systematic classification places this molecule within several overlapping categories:

- Heterocyclic compounds (due to the nitrogen-containing pyrrolidine ring)

- Cyclic amines (specifically a pyrrolidine derivative)

- Aryl halides (due to the bromine substituent)

- Aryl ethers (due to the methoxy group)

- Benzyl derivatives (due to the methylene bridge connecting the aromatic ring to the nitrogen)

Synonyms and Alternative Designations

The compound is known by several alternative designations across chemical databases and commercial suppliers:

| Designation Type | Identifier |

|---|---|

| CAS Registry Number | 1394291-43-0 |

| MDL Number | MFCD20792004, MFCD21511160 |

| Alternative Chemical Name | 1-(2-broMo-5-Methoxybenzyl)pyrrolidine |

Commercial catalog designations include:

属性

IUPAC Name |

1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-15-11-4-5-12(13)10(8-11)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWIVDCYXFGLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234082 | |

| Record name | Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394291-43-0 | |

| Record name | Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 2-Bromo-5-methoxybenzyl Bromide

This intermediate is crucial for the subsequent formation of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. The most reported and industrially viable method involves bromination of 3-methylanisole using N-bromosuccinimide (NBS).

Reaction Conditions and Procedure

- Starting Material: 3-Methylanisole

- Reagent: N-Bromosuccinimide (NBS)

- Solvent: Preferred solvents include tetrahydrofuran (THF), water, or a mixture of THF and water. Other solvents such as N,N-dimethylformamide (DMF) or acetic acid are less preferred.

- Temperature: Approximately 30°C

- Reaction Time: Around 5 hours

- Workup:

- The reaction mixture is washed with water, sodium bicarbonate solutions (5% or saturated), and saline solutions to remove impurities and residual bromine.

- Drying agents such as anhydrous magnesium sulfate or sodium sulfate are used to remove moisture.

- Concentration under reduced pressure yields a crude oily or semi-solid residue of 2-bromo-5-methoxybenzyl bromide.

- Further purification by crystallization from heptane at low temperatures (ice bath) yields colorless columnar crystals.

Yield and Purity

- Total yield reported is approximately 55.8% for the crystalline product.

- The product’s identity and purity are confirmed by proton NMR and infrared spectroscopy consistent with literature data.

| Parameter | Details |

|---|---|

| Starting material | 3-Methylanisole |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Solvent | THF, water, or THF/water mixture |

| Temperature | 30°C |

| Reaction time | 5 hours |

| Workup | Washing with aqueous solutions, drying, concentration |

| Purification | Crystallization from heptane |

| Yield | ~55.8% |

| Characterization | Proton NMR, IR spectroscopy |

This method is noted for its safety and industrial efficiency, making it suitable for large-scale synthesis.

Synthesis of this compound via Nucleophilic Substitution

Once 2-bromo-5-methoxybenzyl bromide is obtained, it undergoes nucleophilic substitution with pyrrolidine to form the target compound.

General Reaction Scheme

$$

\text{2-Bromo-5-methoxybenzyl bromide} + \text{Pyrrolidine} \rightarrow \text{this compound}

$$

Typical Conditions

- Solvent: Commonly used solvents include tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF), which facilitate the nucleophilic substitution.

- Temperature: Room temperature to mild heating (25–60°C) depending on the reactivity.

- Molar Ratios: Pyrrolidine is often used in slight excess to ensure complete substitution.

- Reaction Time: Several hours (typically 4–24 hours) to achieve full conversion.

- Workup:

- Reaction mixtures are quenched with water or aqueous acid/base.

- Extraction with organic solvents (e.g., dichloromethane or ethyl acetate).

- Washing with brine and drying over anhydrous magnesium sulfate.

- Concentration and purification by column chromatography or recrystallization.

Notes on Optimization

- Use of polar aprotic solvents like DMF enhances nucleophilicity of pyrrolidine.

- Lower temperatures reduce side reactions such as elimination or over-alkylation.

- Careful control of stoichiometry prevents formation of bis-substituted byproducts.

Alternative Synthetic Routes and Related Compounds

While direct nucleophilic substitution is the most straightforward approach, related literature describes the preparation of analogues involving:

Grignard Reagents: Preparation of 1-allyl-2-bromo-5-methoxybenzene via reaction of 2-bromo-5-methoxybenzyl bromide with vinyl magnesium chloride in the presence of copper(I) iodide and 2,2’-bipyridyl ligands at 0°C under inert atmosphere. This method highlights the versatility of the benzyl bromide intermediate for further functionalization.

Reduction and Bromination Steps: For related compounds, the reduction of 2-bromo-5-methylbenzoic acid to the corresponding benzyl alcohol, followed by bromination with carbon tetrabromide and triphenylphosphine, is reported. This multi-step approach may be adapted for related methoxy-substituted benzyl bromides if direct bromination is problematic.

Summary Table of Key Preparation Steps

Research Findings and Industrial Considerations

- The bromination method using NBS is favored for its mild conditions, safety, and scalability, avoiding the use of elemental bromine which poses handling hazards.

- The choice of solvent mixture (THF/water) optimizes solubility and reaction efficiency.

- Purification by crystallization from heptane provides a high-purity intermediate suitable for further transformations.

- The nucleophilic substitution step is straightforward but requires careful control of reaction parameters to maximize yield and minimize side products.

- The overall synthetic route is robust and adaptable for industrial production of this compound and related derivatives.

化学反应分析

Types of Reactions: 1-(2-Bromo-5-methoxybenzyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN₃) or sodium cyanide (NaCN) in the presence of a suitable solvent.

Major Products Formed:

Oxidation: 2-Bromo-5-methoxybenzoic acid

Reduction: 2-Bromo-5-methoxybenzylamine

Substitution: 2-Azido-5-methoxybenzylpyrrolidine or 2-Cyanomethyl-5-methoxybenzylpyrrolidine

科学研究应用

Medicinal Chemistry Applications

a. Anticancer Activity

The compound has been investigated for its role as a WDR5 WIN-site inhibitor, which is significant in the treatment of mixed lineage leukemia (MLL) and other cancers. WDR5 is a chromatin regulatory protein that, when overexpressed, contributes to the progression of various cancers. Studies have shown that derivatives of pyrrolidine can selectively inhibit WDR5 with low nanomolar affinity, leading to the arrest of leukemia cell growth . This positions 1-(2-Bromo-5-methoxybenzyl)pyrrolidine as a potential lead compound for developing new anticancer therapies.

b. Endothelin-Converting Enzyme Inhibition

Research indicates that pyrrolidine derivatives can act as inhibitors of metalloproteases, specifically endothelin-converting enzymes. These enzymes are implicated in several cardiovascular diseases, including hypertension and heart failure. The ability of this compound to modulate these pathways suggests its potential utility in treating conditions associated with vascular constriction and ischemia .

Synthesis and Structural Modifications

a. Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with pyrrolidine under basic conditions. This method allows for the formation of the desired product with moderate yields, which can be optimized through various reaction conditions .

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Aldol condensation | Basic medium | Moderate |

| 2 | Reduction | Acidic medium | Variable |

b. Structural Insights

The structure of this compound features a brominated aromatic ring attached to a pyrrolidine moiety, which enhances its lipophilicity and potential bioactivity. The presence of the methoxy group also increases solubility in organic solvents, facilitating further modifications for enhanced pharmacological properties .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

-

Case Study 1: WDR5 Inhibition

A fragment-based approach led to the discovery of potent inhibitors targeting WDR5 using compounds similar to this compound. These inhibitors demonstrated significant efficacy in cell lines with MLL rearrangements, indicating their potential for clinical application in leukemia treatment . -

Case Study 2: Cardiovascular Applications

The use of pyrrolidine derivatives as inhibitors for endothelin-converting enzymes has been explored in preclinical models. These studies suggest that such compounds could effectively lower blood pressure and reduce cardiac strain in animal models, paving the way for future clinical trials .

作用机制

The mechanism by which 1-(2-Bromo-5-methoxybenzyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1-(2-Bromo-5-methoxybenzyl)pyrrolidine and related compounds:

Key Observations:

- Substituent Position and Electronic Effects: The ortho-bromo and para-methoxy groups in the target compound introduce steric hindrance and electron-donating effects, respectively.

- Biological Activity: Unlike the hallucinogenic 1-(1-phenylcyclohexyl)pyrrolidine, the benzyl-substituted analogs lack the cyclohexyl group linked to phenyl, reducing their affinity for NMDA receptors associated with psychoactivity .

- Functional Group Diversity : Derivatives like 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid incorporate additional functional groups (e.g., ketone, carboxylic acid), broadening their applicability in drug design compared to the simpler benzyl-pyrrolidine scaffold .

生物活性

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer and antimicrobial properties, as well as insights from various studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromo and methoxy group, which may influence its biological activity. Understanding the structure-activity relationship (SAR) is crucial for predicting the pharmacological effects of this compound.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine exhibit significant anticancer properties. A study focusing on related compounds demonstrated that certain pyrrolidine derivatives showed selective cytotoxicity against human lung adenocarcinoma (A549) cells while exhibiting lower toxicity towards non-cancerous cells .

Key Findings:

- Cytotoxicity : Compounds similar to this compound were tested against A549 cells, showing a structure-dependent reduction in cell viability.

- Mechanism of Action : The mechanism behind the anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation pathways, although specific pathways for this compound require further investigation.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar compounds have been shown to exhibit activity against multidrug-resistant pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

Key Findings:

- Spectrum of Activity : The compound displayed notable effectiveness against Gram-positive and Gram-negative bacteria.

- Resistance Mechanisms : Studies suggest that the presence of functional groups in the compound enhances its ability to overcome bacterial resistance mechanisms.

Case Studies

Several case studies provide insights into the biological activities of related pyrrolidine derivatives:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of various pyrrolidine derivatives on A549 cells.

- Methodology : Cells were treated with different concentrations of compounds, and viability was assessed using MTT assays.

- Results : Certain derivatives exhibited IC50 values lower than standard chemotherapeutics like cisplatin, indicating potential as novel anticancer agents .

-

Study on Antimicrobial Activity :

- Objective : To assess the efficacy of pyrrolidine derivatives against resistant bacterial strains.

- Methodology : Minimum inhibitory concentration (MIC) tests were conducted on various bacterial strains.

- Results : Compounds demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Data Table

The following table summarizes selected biological activities associated with this compound and its derivatives:

常见问题

Basic Research Question

- ¹H NMR :

- IR : Stretching at 1240 cm⁻¹ (C–O of methoxy) and 560 cm⁻¹ (C–Br) .

- Mass Spectrometry : Molecular ion peak at m/z 284 (M⁺, C₁₂H₁₅BrNO⁺) with fragmentation patterns matching benzyl cleavage.

Advanced Consideration : Dynamic NMR or 2D-COSY can resolve overlapping signals in crowded regions (e.g., aromatic protons), while isotopic labeling (²H/¹³C) aids in unambiguous assignment .

What crystallographic methods validate the stereochemistry of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystal Growth : Slow evaporation of a saturated ethyl acetate solution at 4°C.

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 293 K, θ range 2.5–25.0°.

- Refinement : SHELXL-97 software with R-factor < 0.05 .

- Key Metrics :

- Bond angles: C–C–N ≈ 109.5° (sp³ hybridization).

- Torsional angles: Confirm non-planar pyrrolidine ring .

How does the bromo substituent influence reactivity in cross-coupling reactions?

Advanced Research Question

The bromine at the 2-position activates the benzyl group for Suzuki-Miyaura or Ullmann couplings:

- Suzuki Coupling :

- Side Reactions : Competing debromination occurs if Pd(0) catalysts are overused. Use of Buchwald-Hartwig conditions (XPhos ligand) minimizes this .

What computational approaches predict the conformational stability of this compound?

Advanced Research Question

- DFT Calculations : B3LYP/6-311+G(d,p) basis set to optimize geometry.

- Energy minima correlate with SC-XRD data (RMSD < 0.1 Å) .

- Rotational barriers: ~5 kcal/mol for benzyl-pyrrolidine bond rotation.

- MD Simulations : AMBER force field predicts solvation effects (e.g., DMSO vs. water) on conformational preferences .

How are byproducts formed during synthesis, and what analytical strategies identify them?

Advanced Research Question

- Common Byproducts :

- N-Debenzylation : Due to excess base or prolonged heating. Detected via LC-MS (M⁺ – 91 Da).

- Ring-Opening : Acidic conditions hydrolyze pyrrolidine to γ-aminobutyric acid derivatives.

- Mitigation :

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。